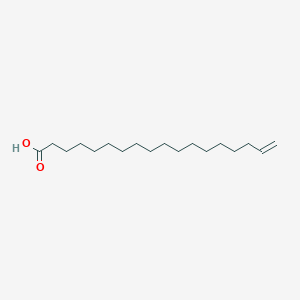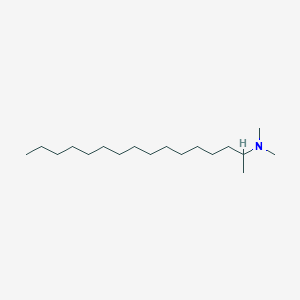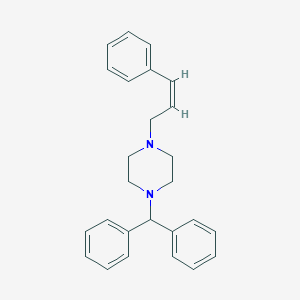
辛纳立嗪
描述
Cinnarizine Description and Case Studies
Cinnarizine is a medication primarily used for the treatment of vertigo and circulatory disorders. It is a piperazine derivative with calcium antagonist and anticonvulsant properties. Cinnarizine has been implicated in the aggravation or induction of parkinsonism in elderly patients, which may be due to its effects on mitochondrial respiration and the activities of the individual respiratory chain complexes . It has also been found to inhibit the MgATP-dependent generation of a transmembrane proton electrochemical gradient, which may contribute to drug-induced parkinsonism . In the context of chronic asthma, cinnarizine has shown an anti-asthmatic effect, potentially offering a protective effect when taken systemically .
Synthesis Analysis
The synthesis of cinnarizine and related antihistamines such as cyclizine and buclizine from bulk alcohols has been developed into a four-step continuous process. This process involves the use of HCl to synthesize intermediate chlorides with excellent yields and short reaction times. The continuous-flow multistep synthesis allows for inline separation and collection of pure products, which can then be used immediately in subsequent steps .
Molecular Structure Analysis
Cinnarizine's molecular interactions during drug precipitation from lipid-based formulations have been studied. It was found that molecular interactions between cinnarizine and lipolysis products affect the morphology of precipitated drug formed during in vitro lipolysis. Techniques such as X-ray powder diffraction, solid-state nuclear magnetic resonance, and differential scanning calorimetry suggest interactions between fatty acids and cinnarizine, favoring amorphous precipitation .
Chemical Reactions Analysis
Cinnarizine has been shown to inhibit lipid peroxidation in various biological systems, including intact red cells. This antioxidant activity may contribute to some of the therapeutic effects of the drug. The inhibition of lipid peroxidation by cinnarizine is significant, as it can inhibit copper-induced red-cell lipid peroxidation by 85% at concentrations as low as 5 microM .
Physical and Chemical Properties Analysis
The bioavailability of cinnarizine, a poorly soluble drug, can be enhanced by reducing its particle size to the nanoscale. Nanosuspensions of cinnarizine have been created using precipitation-ultrasonication, stabilized by Poly vinyl alcohol (PVA). These nanosuspensions exhibit significantly higher dissolution rates compared to pure cinnarizine, and in vivo studies in rats have shown that the Cmax and AUC values of the nanosuspension are approximately 2.8-fold and 2.7-fold greater than that of the reference preparation, respectively . Additionally, cinnarizine can precipitate in an amorphous-salt form during in vitro digestion of lipid-based formulations, which is linked to an ionic interaction between the drug and fatty acid molecules produced upon lipid digestion .
Electrochemical Analysis
The electrochemical behavior of cinnarizine has been explored using voltammetric methods. At a multi-walled carbon nanotube (MWCNT)-modified glassy carbon electrode, cinnarizine shows an irreversible oxidation peak, which can be exploited for sensitive detection of the drug. Differential-pulse voltammetry has been used to determine cinnarizine in pharmaceutical samples and urine, with a detection limit of 2.58x10(-9) M .
科学研究应用
偏头痛预防
辛纳立嗪在预防偏头痛发作方面显示出潜力 . 它在偏头痛发作频率和强度方面显示出显著改善 . 然而,建议进行更多随机对照试验以进一步阐明其有效性 .
药代动力学分析
辛纳立嗪已用于开发和验证一种环保型高效薄层色谱 (HPTLC) 技术,用于评估商业制剂中的辛纳立嗪 . 这种方法是线性的、准确的、精确的、稳健的、敏感的、特异的、选择性的、稳定性指示的和环保的 .
药物相互作用研究
已使用灵敏的气相色谱法对人畜血浆、尿液和乳汁样品中辛纳立嗪和氟桂利嗪进行了同步测定 . 这有助于了解这些药物在体内的药代动力学和相互作用 .
血管平滑肌松弛
辛纳立嗪通过阻断 L 型和 T 型电压门控钙通道来抑制血管平滑肌细胞的收缩 . 此特性在需要血管平滑肌松弛的疾病中可能有用 .
各种受体的拮抗剂
作用机制
Target of Action
Cinnarizine is a specific calcium channel blocker that primarily works on the central vestibular system . It interferes with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .
Mode of Action
Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade reduces the influx of calcium ions into the cell, which is necessary for muscle contraction. By preventing this influx, cinnarizine causes the muscle cells to relax .
Biochemical Pathways
Cinnarizine affects the calcium ion transport pathway. By blocking the L-type and T-type voltage-gated calcium channels, it inhibits the contractions of vascular smooth muscle cells . This action can lead to vasodilation, particularly in the brain, which may enhance the brain’s oxygen supply . It also interferes with the aldose reductase enzyme activity, which is part of the polyol pathway .
Pharmacokinetics
Cinnarizine is absorbed from the gastrointestinal tract, albeit relatively slowly . It has a low bioavailability and is extensively metabolized, primarily by the CYP2D6 isoenzyme . The elimination half-life of cinnarizine is about 3-4 hours , and it is excreted via feces (approximately 67%) and urine (approximately 33%) as metabolites .
Result of Action
The primary result of cinnarizine’s action is the relief of symptoms associated with labyrinthine disorders, including vertigo, tinnitus, nystagmus, nausea, and vomiting . It also has a beneficial effect in the chronic treatment of the vertigo and tinnitus associated with Ménière’s disease . Furthermore, cinnarizine has been found to inhibit melanogenesis in mouse B16 melanoma cells .
Action Environment
Environmental factors such as temperature and pH can influence the stability and efficacy of cinnarizine . Additionally, the drug’s action can be affected by the patient’s physiological state, such as the presence of certain diseases or conditions, and the use of other medications .
属性
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16699-20-0, 298-57-7 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnarizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cinnarizine exert its anti-vertigo and anti-motion sickness effects?
A: Cinnarizine primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vestibular hair cells in the inner ear []. This inhibition reduces the excitability of these cells, which are responsible for sensing head movements and contributing to balance and spatial orientation. By stabilizing the vestibular system, cinnarizine alleviates symptoms of vertigo and motion sickness.
Q2: Does cinnarizine interact with histamine receptors?
A: Yes, cinnarizine also exhibits antihistaminic properties by blocking histamine H1 receptors [, ]. This action contributes to its effectiveness against allergic conditions and may play a role in its anti-vertigo effects.
Q3: What is the role of calcium antagonism in cinnarizine's therapeutic effects?
A: [, ] Cinnarizine's calcium channel blocking activity is central to many of its therapeutic effects. It inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow, particularly in the cerebral circulation. This action is beneficial in conditions like cerebral arteriosclerosis and migraine. Additionally, calcium antagonism in other tissues like the tracheal smooth muscle contributes to its anti-allergic effects by inhibiting contractions triggered by histamine and leukotrienes [].
Q4: What is the molecular formula and weight of cinnarizine?
A4: The molecular formula of cinnarizine is C26H28N2 and its molecular weight is 368.52 g/mol.
Q5: Are there any spectroscopic techniques used to characterize cinnarizine?
A: Yes, several spectroscopic methods are employed for cinnarizine characterization. UV spectrophotometry is widely used for both qualitative and quantitative analysis of cinnarizine in pharmaceutical formulations and biological samples [, , , ]. Proton nuclear magnetic resonance (1H-NMR) spectroscopy is utilized to confirm the formation of inclusion complexes with beta-cyclodextrin, which enhance its solubility [].
Q6: What is known about the stability of cinnarizine?
A: Cinnarizine is known to be susceptible to degradation by light and heat []. To enhance its stability, various formulation strategies are employed, including the use of beta-cyclodextrin inclusion complexes [], solid dispersions with polymers like polyethylene glycol and polyvinyl pyrrolidone [], and encapsulation in nanocapsules using poly-D, L-lactide-co-glycolide (PLGA) [].
Q7: How is cinnarizine absorbed and distributed in the body?
A: Cinnarizine is well-absorbed after oral administration, but its bioavailability is relatively low due to extensive first-pass metabolism [, ]. It is highly lipophilic and distributes widely into tissues, including the brain, lungs, and liver [, ]. The use of lipid-based formulations, like oleic acid solutions, has been shown to enhance its oral bioavailability in beagle dogs [].
Q8: What is the primary route of cinnarizine elimination?
A: Cinnarizine is primarily metabolized in the liver and excreted in the bile and urine [].
Q9: Are there any specific analytical methods for quantifying cinnarizine in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV and fluorometric detection, has been widely employed for quantifying cinnarizine in plasma and tissues [, , ]. Recently, a more rapid and environmentally friendly method using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has also been developed for cinnarizine analysis in rat plasma [].
Q10: What are the common side effects associated with cinnarizine?
A: [, ] While generally well-tolerated, cinnarizine can cause drowsiness, dry mouth, and weight gain as common side effects. These effects are primarily attributed to its antihistaminic and calcium channel blocking properties.
Q11: What strategies are employed to enhance the solubility and bioavailability of cinnarizine?
A: [, , , ] Several approaches are investigated to improve cinnarizine's pharmaceutical properties. These include:
- Solid dispersions: Formulating cinnarizine as solid dispersions with polymers like polyethylene glycol (PEG) and polyvinyl pyrrolidone (PVP) enhances its dissolution rate and, consequently, its bioavailability [].
- Inclusion complexes: Forming inclusion complexes with beta-cyclodextrin improves the aqueous solubility of cinnarizine [].
- Lipid-based formulations: Dissolving cinnarizine in lipids like oleic acid increases its dissolution rate and absorption in the gastrointestinal tract, as demonstrated in beagle dogs [].
- Nanoencapsulation: Encapsulating cinnarizine in biodegradable polymers like PLGA provides a controlled release profile and enhances its delivery to target tissues [].
Q12: What are some promising areas for future research on cinnarizine?
A12: Despite its established use for several conditions, cinnarizine continues to be an intriguing molecule for further research. Some promising areas include:
- Investigating its potential as an atypical antipsychotic: [] Cinnarizine's D2 receptor antagonism and promising preclinical data in animal models of psychosis warrant further investigation in clinical trials for potential antipsychotic applications.
- Exploring its role in neuroprotection: [, ] Given its calcium channel blocking and antioxidant properties, further studies on cinnarizine's potential neuroprotective effects in conditions like stroke and Alzheimer's disease are warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






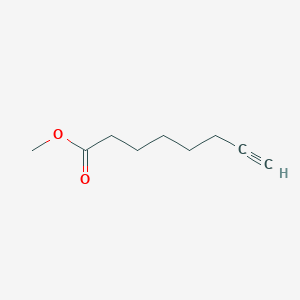
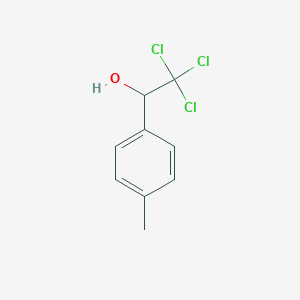

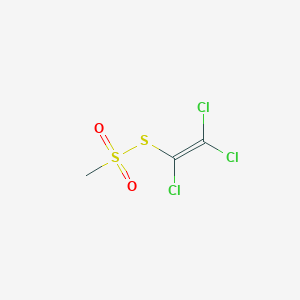
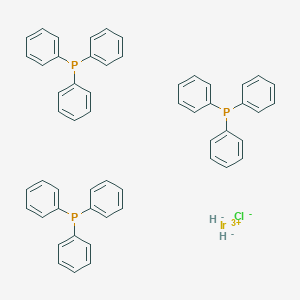

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

